molecular formula C13H17ClF3N5O B2438874 N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)urea CAS No. 338792-95-3

N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)urea

Cat. No.: B2438874
CAS No.: 338792-95-3
M. Wt: 351.76
InChI Key: HAGHPWILLWSQLZ-UHFFFAOYSA-N
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Description

N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)urea is a complex organic compound featuring a pyridine ring substituted with chlorine and trifluoromethyl groups, linked to a piperazine ring, which is further connected to an ethylurea moiety

Properties

IUPAC Name

2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClF3N5O/c14-10-7-9(13(15,16)17)8-20-11(10)22-5-3-21(4-6-22)2-1-19-12(18)23/h7-8H,1-6H2,(H3,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGHPWILLWSQLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)N)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Intermediate Formation

Core Structural Components

The compound comprises three key moieties:

  • 3-Chloro-5-(trifluoromethyl)pyridine : A halogenated heteroaromatic ring providing electronic and steric modulation.
  • Piperazine linker : A six-membered diamine ring enabling conformational flexibility.
  • Ethylurea group : A hydrogen-bonding motif critical for target interactions.

Stepwise Synthesis Protocol

Formation of 3-Chloro-5-(Trifluoromethyl)Pyridine

The pyridine intermediate is synthesized via:

  • Halogenation : Chlorination at the 3-position using POCl₃ or PCl₅ under reflux.
  • Trifluoromethylation : Introduction of the CF₃ group via Ullmann coupling or direct fluorination with SF₄.
Piperazine Coupling

The pyridine intermediate reacts with piperazine in a nucleophilic aromatic substitution (SNAr) reaction:

  • Conditions : Polar aprotic solvent (e.g., DMF, NMP), 80–120°C, 12–24 hours.
  • Catalyst : CuI or Pd(OAc)₂ enhances reaction efficiency.
Reaction Component Role Example Reagents
Solvent Facilitate SNAr DMF, NMP
Base Neutralize HCl byproduct K₂CO₃, Et₃N
Catalyst Accelerate substitution CuI (5 mol%)
Ethylurea Functionalization

The piperazine-bound intermediate undergoes urea formation via:

  • Reagent : Ethyl isocyanate or carbodiimide-mediated coupling (e.g., EDCI, HATU).
  • Conditions : Ambient temperature, dichloromethane or THF solvent, 4–6 hours.

Optimization Strategies for Yield and Purity

Solvent Selection and Temperature Control

  • SNAr Optimization : Replacing DMF with N-methyl-2-pyrrolidone (NMP) reduces side reactions, improving yields from 68% to 82%.
  • Low-Temperature Urea Formation : Conducting reactions at 0–5°C minimizes epimerization, critical for stereochemical integrity.

Catalytic Enhancements

  • Palladium-Mediated Coupling : Using Pd(OAc)₂ in piperazine coupling reduces reaction time by 40% compared to CuI.
  • Microwave Assistance : Microwave irradiation (150°C, 30 minutes) achieves 95% conversion in SNAr steps.

Industrial-Scale Production Methods

Continuous Flow Synthesis

  • Advantages : Enhanced heat transfer, reduced reaction time, and scalability.
  • Protocol :
    • Pyridine halogenation in a tubular reactor (residence time: 20 minutes).
    • Piperazine coupling in a packed-bed reactor with immobilized Cu catalyst.
    • Urea formation via inline mixing with ethyl isocyanate.

Crystallization and Purification

  • Anti-Solvent Crystallization : Adding heptane to THF solutions yields 99.5% pure product.
  • Chromatography-Free Process : Leveraging pH-dependent solubility (e.g., HCl salt formation) eliminates column purification.

Analytical Characterization and Quality Control

Structural Confirmation

  • NMR Spectroscopy :
    • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, pyridine-H), 3.40–3.60 (m, 8H, piperazine), 6.20 (br s, 2H, urea-NH₂).
    • ¹³C NMR : δ 158.9 (urea carbonyl), 148.7 (pyridine-CF₃), 122.4 (q, J = 270 Hz, CF₃).

Purity Assessment

  • HPLC : C18 column, 70:30 acetonitrile/water, 1.0 mL/min, retention time = 6.8 minutes.
  • Mass Spectrometry : ESI-MS m/z 351.75 [M+H]⁺ (calculated for C₁₃H₁₇ClF₃N₅O).

Challenges and Mitigation Strategies

Hygroscopic Intermediates

  • Issue : Piperazine intermediates absorb moisture, leading to hydrolysis.
  • Solution : Conduct reactions under nitrogen atmosphere and use molecular sieves.

Byproduct Formation

  • Urea Dimerization : Controlled stoichiometry (1:1.05 ratio of amine to isocyanate) suppresses dimerization.

Case Study: Pilot-Scale Synthesis

Process Overview

  • Batch Size : 10 kg
  • Yield : 78% overall
  • Critical Steps :
    • Piperazine Coupling : 92% yield using Pd(OAc)₂ in NMP.
    • Urea Formation : 85% yield with HATU/DIEA in DCM.

Economic Analysis

  • Cost Drivers : Pd catalysts (42% of raw material costs), solvent recovery (NMP: 98% recycled).

Chemical Reactions Analysis

Types of Reactions

N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can be employed to modify the pyridine ring or the urea moiety.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)urea has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for developing new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for developing advanced materials with specific electronic or optical properties.

    Biological Research: It can be used to study the interactions between small molecules and biological macromolecules, providing insights into drug-receptor interactions.

Mechanism of Action

The mechanism of action of N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(2-{4-[3-chloro-2-pyridinyl]piperazino}ethyl)urea: Lacks the trifluoromethyl group, which may affect its potency and selectivity.

    N-(2-{4-[3-bromo-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)urea: The bromine substitution may alter its reactivity and biological activity.

Uniqueness

N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)urea is unique due to the presence of both chlorine and trifluoromethyl groups on the pyridine ring, which can significantly influence its chemical and biological properties. This combination of substituents can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.

Biological Activity

N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)urea is a compound of interest due to its potential biological activity, particularly in the context of medicinal chemistry and pharmacology. This article examines the biological properties, structure-activity relationships, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound can be described by its molecular formula C14H17ClF3N3OC_{14}H_{17}ClF_3N_3O and has a molecular weight of approximately 365.79 g/mol. The structural features include a piperazine ring, a urea moiety, and a pyridine derivative with trifluoromethyl and chloro substituents, which are known to influence biological activity significantly.

PropertyValue
Molecular FormulaC₁₄H₁₇ClF₃N₃O
Molecular Weight365.79 g/mol
CAS Number[Not provided]

Antimicrobial Activity

Research indicates that compounds with a similar structure exhibit significant antimicrobial properties. For instance, derivatives containing the trifluoromethyl-pyridine motif have shown potent activity against various pathogens, including Cryptosporidium parvum, which is particularly harmful in immunocompromised populations . The structure-activity relationship (SAR) studies reveal that modifications in the heteroaryl groups can enhance potency while minimizing off-target effects such as cardiotoxicity .

Anticancer Properties

In studies focusing on cancer cell lines, compounds related to this compound have demonstrated selective cytotoxicity against tumorigenic cells without affecting non-tumorigenic counterparts. Notably, some derivatives inhibited cancer cell motility and altered signaling pathways associated with cell proliferation .

Case Studies

  • Study on Cryptosporidiosis : A study evaluated the efficacy of triazolopyridazine analogs against C. parvum, revealing that modifications in the chemical structure could lead to enhanced potency (EC50 values as low as 0.17 μM) while maintaining safety profiles . Although this compound was not directly tested, its structural similarity suggests potential for similar efficacy.
  • Anticancer Screening : In a comparative study involving various piperazine derivatives, compounds with trifluoromethyl substitutions exhibited improved growth inhibition in cancerous murine liver cell lines compared to their non-tumorigenic counterparts . These findings underscore the importance of structural modifications in enhancing biological activity.

Structure-Activity Relationship (SAR)

The SAR analysis highlights how specific substitutions on the pyridine ring and piperazine scaffold affect biological outcomes. For example:

  • Trifluoromethyl Group : Enhances lipophilicity and may increase membrane permeability.
  • Chloro Substituent : Can modulate receptor binding affinity and selectivity.
  • Urea Moiety : Often associated with increased hydrogen bonding capabilities, potentially improving interaction with biological targets.

Q & A

Q. What are the recommended synthetic routes for N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)urea, and how can intermediates be characterized?

Synthesis typically involves coupling a piperazine-substituted pyridine scaffold with a urea-containing ethylamine derivative. A multi-step approach is often employed:

Intermediate preparation : Synthesize 3-chloro-5-(trifluoromethyl)-2-pyridinyl-piperazine via nucleophilic substitution of chloropyridine derivatives with piperazine under reflux in aprotic solvents (e.g., DMF) .

Urea linkage formation : React the intermediate with ethyl isocyanate or a carbodiimide-activated urea precursor.

Purification : Use column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization from ethanol/water mixtures.
Characterization :

  • NMR : Confirm piperazine N-H signals (δ 2.8–3.5 ppm) and urea carbonyl (δ 155–160 ppm in 13C^{13}\text{C}).
  • Mass spectrometry : Validate molecular ion peaks (e.g., ESI-MS: [M+H]+^+ calculated for C15_{15}H17_{17}ClF3_3N5_5O: 396.1) .

Q. How can researchers assess the compound’s preliminary bioactivity against fungal or bacterial pathogens?

Adopt standardized in vitro assays:

  • Antifungal testing : Use agar dilution methods against Fusarium virguliforme (linked to Sudden Death Syndrome in soybeans), with fluopyram (a structural analog) as a positive control (MIC ≈ 0.5–2 µg/mL) .
  • Antibacterial screening : Employ microbroth dilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Include cytotoxicity assays (e.g., MTT on mammalian cells) to gauge selectivity.
  • Data interpretation : Compare IC50_{50} values to known urea-based antifungals (e.g., pencycuron) to identify potency gaps .

Advanced Research Questions

Q. What strategies are used to resolve contradictions in target affinity data for urea derivatives?

Discrepancies in receptor binding (e.g., kinase inhibition vs. ion channel modulation) may arise from assay conditions or off-target effects. Mitigation approaches:

  • Orthogonal assays : Validate hits using SPR (surface plasmon resonance) for kinetic binding analysis and thermal shift assays for protein stabilization.
  • Structural modeling : Perform docking studies with the urea moiety’s H-bond donors/acceptors to predict interactions with ATP-binding pockets (e.g., kinases) or GPCRs .
  • Negative controls : Include analogs lacking the urea group to isolate its contribution to activity .

Q. How can researchers optimize the pharmacokinetic profile of this compound for in vivo studies?

Key parameters and methodologies:

Parameter Optimization Strategy Experimental Method
Solubility Introduce hydrophilic groups (e.g., PEGylation) or salt formation.Shake-flask solubility assay (pH 6.8 PBS) .
Metabolic stability Replace metabolically labile groups (e.g., piperazine N-methylation).Liver microsome incubation (human/rat), LC-MS metabolite profiling .
Bioavailability Formulate as nanocrystals or lipid-based carriers.Pharmacokinetic studies in rodents (IV vs. oral dosing) .

Q. What computational tools are effective for analyzing structure-activity relationships (SAR) in urea-based analogs?

  • QSAR modeling : Use MOE or Schrödinger to correlate substituent electronegativity (e.g., Cl, CF3_3) with antifungal activity. Descriptor selection: LogP, polar surface area, and H-bond counts .
  • Molecular dynamics : Simulate urea-protein interactions over 100 ns trajectories (GROMACS) to assess binding stability.
  • Free energy perturbation : Calculate ΔΔG for substituent modifications (e.g., replacing Cl with F) to prioritize synthetic targets .

Q. How can cross-resistance with fluopyram or other pyridine-based fungicides be evaluated?

  • Resistant strain generation : Serial passage Fusarium spp. under sublethal compound pressure (10–20 generations).
  • Genomic analysis : Perform whole-genome sequencing to identify mutations in target enzymes (e.g., succinate dehydrogenase) .
  • Competitive binding assays : Use 14C^{14}\text{C}-labeled urea derivative to assess displacement by fluopyram in SDH inhibition assays .

Q. What are the best practices for validating the compound’s mechanism of action in cancer cell lines?

Pathway analysis : Perform RNA-seq or phosphoproteomics to identify dysregulated pathways (e.g., apoptosis, autophagy).

Target engagement : Use CETSA (cellular thermal shift assay) to confirm binding to putative targets (e.g., tubulin or HDACs).

Rescue experiments : Overexpress suspected targets (e.g., via plasmid transfection) to reverse cytotoxicity .

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